molecular formula C7H11N3 B15317396 4,5,6-Trimethylpyridazin-3-amine CAS No. 17258-24-1

4,5,6-Trimethylpyridazin-3-amine

Cat. No.: B15317396
CAS No.: 17258-24-1
M. Wt: 137.18 g/mol
InChI Key: SANRKCQSPCFBDD-UHFFFAOYSA-N
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Description

4,5,6-Trimethylpyridazin-3-amine is a pyridazine derivative with a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.19 g/mol . Its structure consists of a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with methyl groups at positions 4, 5, and 6, and an amine group at position 3. Key identifiers include:

  • SMILES: CC1=C(C(=NN=C1C)N)C
  • InChI Key: SANRKCQSPCFBDD-UHFFFAOYSA-N

The electron-deficient pyridazine ring, combined with methyl substituents, influences its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name

4,5,6-trimethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-5(2)7(8)10-9-6(4)3/h1-3H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANRKCQSPCFBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17258-24-1
Record name trimethylpyridazin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethylpyridazin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4,5-trimethylpyrazole with hydrazine hydrate in the presence of a suitable catalyst can yield this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups or the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to introduce various substituents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

4,5,6-Trimethylpyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6-Trimethylpyridazin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways involved can vary based on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4,5,6-trimethylpyridazin-3-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features
This compound C₇H₁₁N₃ 137.19 Pyridazine 4,5,6-trimethyl; 3-amine High lipophilicity; electron-deficient ring
6-(4-Methoxyphenyl)pyridazin-3-amine C₁₁H₁₁N₃O₂ 217.22 Pyridazine 6-(4-methoxyphenyl); 3-amine Aromatic methoxy group enhances π-π interactions
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 Pyridazine 6-(tetrahydropyran); 3-amine Oxygen-containing substituent improves polarity
6-(4-Methoxyphenoxy)pyridazin-3-amine C₁₁H₁₁N₃O₂ 217.22 Pyridazine 6-(4-methoxyphenoxy); 3-amine Phenoxy group increases steric bulk
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine C₁₁H₁₈N₄ 206.29 Pyridine 6-(4-ethylpiperazinyl); 3-amine Piperazine moiety enhances solubility
4,5,6-Trimethylpyridin-3-amine C₈H₁₂N₂ 136.19 Pyridine 4,5,6-trimethyl; 3-amine Single nitrogen in core; reduced electron deficiency

Detailed Analysis of Key Differences

Core Heterocycle
  • Pyridazine vs. Pyridine : The pyridazine ring in this compound contains two adjacent nitrogen atoms, making it more electron-deficient than pyridine (one nitrogen). This increases its susceptibility to nucleophilic attack and hydrogen-bonding capacity .
Substituent Effects
  • Methyl Groups : The 4,5,6-trimethyl substitution in the target compound enhances steric hindrance and lipophilicity compared to analogs like 6-(4-methoxyphenyl)pyridazin-3-amine, which has a planar aromatic substituent .
  • Polar vs. Nonpolar Groups: The oxane (tetrahydropyran) substituent in 6-(Oxan-4-yl)pyridazin-3-amine introduces an oxygen atom, improving water solubility relative to the trimethyl analog . Conversely, the ethylpiperazine group in 6-(4-ethylpiperazin-1-yl)pyridin-3-amine provides basicity, facilitating salt formation and bioavailability .
Physicochemical Properties
  • Lipophilicity: The trimethylpyridazin-3-amine (logP estimated ~1.5) is more lipophilic than 6-(Oxan-4-yl)pyridazin-3-amine (logP ~0.8) due to its nonpolar methyl groups .

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